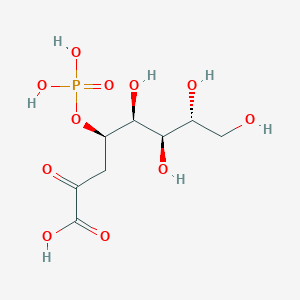
N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(2-Aminoethyl)-4-methylbenzenesulfonamide, more commonly known as AEMBS, is a type of sulfonamide that has been studied for its various applications in the scientific research field. AEMBS is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is an effective amine-based compound and is widely used in the synthesis of various compounds in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : N-(2-Aminoethyl)-4-methylbenzenesulfonamide and related compounds can be synthesized using various methods. For instance, N-benzyl-4-methylbenzenesulfonamides have been prepared via a two-step synthetic process, demonstrating the potential for developing a one-pot synthesis method for these compounds (Stenfors & Ngassa, 2020).
Crystallographic Analysis : Crystal structure determination is essential for understanding the molecular properties of these compounds. For example, the crystal structure of certain sulfonamide derivatives has been obtained through single-crystal X-ray diffraction, providing insights into their molecular geometry and interactions (Nirmala & Gowda, 1981).
Pharmacological Potential
Anti-HIV Activity : Certain derivatives of N-(2-Aminoethyl)-4-methylbenzenesulfonamide have been synthesized and tested for their potential anti-HIV activity. Selected derivatives showed promising results in in vitro tests, indicating their potential use in anti-HIV therapies (Brzozowski & Sa̧czewski, 2007).
Anticancer and Antibacterial Properties : Sulfonamide derivatives have been studied for their potential in treating various diseases. For example, mixed-ligand copper(II)-sulfonamide complexes were analyzed for their DNA binding and cleavage properties, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). Additionally, certain N-alkyl/N-aralkyl derivatives showed promising antibacterial activity and were proposed as potential therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Molecular Studies and Spectroscopy
Structural Geometry and Vibrational Wavenumbers : Detailed molecular structure analysis, including vibrational wavenumbers and NMR chemical shifts, has been conducted using both experimental and computational methods. Such studies help in understanding the electronic and structural properties of these compounds (Alaşalvar et al., 2018).
Pharmacological Evaluation of Derivatives : Amino derivatives of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, such as those bound to mefenamic acid, have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) (Mahdi, 2008).
Wirkmechanismus
Mode of Action
The mode of action of N-(2-Aminoethyl)-4-methylbenzenesulfonamide is currently unknown due to the lack of specific studies on this compound . It’s plausible that it interacts with its targets through chemical reactions or binding, leading to changes in the targets’ functions. More research is needed to elucidate these interactions and their resulting changes.
Result of Action
The molecular and cellular effects of N-(2-Aminoethyl)-4-methylbenzenesulfonamide’s action are currently unknown These effects could range from changes in gene expression to alterations in cellular functions, depending on the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATMCAQQSXISOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306614 | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
CAS RN |
14316-16-6 | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14316-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions using N-(2-Aminoethyl)-4-methylbenzenesulfonamide to create a probe targeting the endoplasmic reticulum. How does this compound contribute to the probe's ability to target this specific organelle?
A1: While the research paper [] highlights the successful incorporation of N-(2-Aminoethyl)-4-methylbenzenesulfonamide into a hemicyanine dye to create a probe (labeled as 1b) with endoplasmic reticulum targeting properties, it doesn't delve into the specific mechanism for this targeting. Further research would be needed to understand the precise interactions between this compound and the endoplasmic reticulum environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)







